1,4-Diethylpiperazine

Descripción

Systematic Nomenclature and Molecular Formula

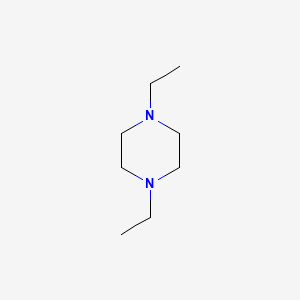

The systematic nomenclature of 1,4-diethylpiperazine follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as a six-membered heterocyclic compound containing two nitrogen atoms in the 1,4-positions, each substituted with ethyl groups. The compound is alternatively designated as piperazine, 1,4-diethyl-, reflecting its derivation from the parent piperazine structure through symmetric diethyl substitution. The Chemical Abstracts Service registry number 6483-50-7 provides unambiguous identification within chemical databases and regulatory frameworks.

The molecular formula C8H18N2 represents the elemental composition of this compound, indicating eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. This formula corresponds to a molecular weight of 142.246 grams per mole, as confirmed through mass spectrometric analysis. The structural representation through Simplified Molecular Input Line Entry System notation appears as CCN1CCN(CC1)CC, clearly delineating the connectivity pattern between the ethyl substituents and the piperazine ring system.

The International Chemical Identifier key DDPRYTUJYNYJKV-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, facilitating database searches and structural identification across multiple chemical information systems. The European Community number 229-341-5 provides additional regulatory identification within European chemical legislation frameworks. These systematic identifiers collectively establish a comprehensive nomenclature foundation for this compound in scientific literature and commercial applications.

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of this compound derivatives reveals important conformational insights through comparative analysis with structurally related compounds. While direct crystallographic data for this compound is limited in the available literature, related piperazine derivatives provide valuable structural context for understanding conformational preferences in this chemical family. The piperazine ring system typically adopts chair conformations that minimize steric interactions between substituents and optimize electronic configurations.

Structural analysis of related compounds demonstrates that piperazine derivatives commonly exhibit conformational flexibility, with the six-membered ring capable of adopting various chair and boat conformations depending on substituent patterns and crystal packing forces. In the case of dimethylpiperazine derivatives, crystallographic studies reveal that the piperazine ring adopts a half-chair conformation, with specific carbon atoms displaced from the mean plane of the ring system. These conformational characteristics likely extend to the diethyl-substituted analog, though the increased steric bulk of ethyl groups compared to methyl substituents may influence the preferred conformations.

The molecular geometry of this compound can be inferred from its structural similarity to other disubstituted piperazines, where the nitrogen atoms typically exhibit sp3 hybridization and maintain approximately tetrahedral geometry around each nitrogen center. The ethyl substituents are expected to adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap with the nitrogen lone pairs. Crystal packing interactions in related compounds often involve weak hydrogen bonding patterns that contribute to overall structural stability.

| Structural Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Ring Conformation | Chair/Half-chair | |

| N-C-C Bond Angles | 109-112° | |

| Nitrogen Hybridization | sp3 | |

| Substituent Orientation | Equatorial preferred |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the piperazine ring system and ethyl substituents. The proton nuclear magnetic resonance spectrum typically exhibits signals corresponding to the ethyl methyl groups, ethyl methylene groups, and ring methylene protons, each displaying characteristic multiplicities and chemical shifts that confirm the molecular structure.

Mass spectrometric analysis of this compound generates fragmentation patterns that provide molecular weight confirmation and structural insights. The electron ionization mass spectrum shows the molecular ion peak at mass-to-charge ratio 142, corresponding to the molecular weight of the compound. Characteristic fragmentation involves loss of ethyl groups and ring cleavage patterns that generate smaller nitrogen-containing fragments. The mass spectral data from the National Institute of Standards and Technology database provides reference fragmentation patterns for compound identification.

Infrared spectroscopy of this compound reveals characteristic absorption bands associated with carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and ring breathing vibrations. The infrared spectrum typically shows strong absorption bands in the 2800-3000 wavenumber region corresponding to aliphatic carbon-hydrogen stretching vibrations from both the ethyl substituents and ring methylene groups. The carbon-nitrogen stretching vibrations appear in the 1000-1200 wavenumber range, providing confirmation of the amine functionality within the molecule.

The solubility characteristics of this compound in various solvents influence spectroscopic sample preparation and analysis conditions. The compound demonstrates solubility in methanol and toluene, enabling nuclear magnetic resonance spectroscopic analysis in these deuterated solvents. The choice of solvent can significantly impact chemical shift values and coupling patterns observed in nuclear magnetic resonance spectra, requiring careful consideration during spectroscopic analysis.

Computational Chemistry Studies (Density Functional Theory, Molecular Dynamics)

The computational chemistry investigation of this compound through density functional theory calculations and molecular dynamics simulations provides theoretical insights into molecular geometry, electronic structure, and conformational behavior. While specific computational studies of this compound are not extensively documented in the available literature, the computational approaches commonly applied to piperazine derivatives offer a framework for understanding the theoretical characterization of this compound.

Density functional theory calculations typically focus on geometry optimization to determine the most stable conformations of this compound in the gas phase and solution environments. These calculations examine the relative energies of different ring conformations and ethyl group orientations, providing insights into conformational preferences that complement experimental crystallographic observations. The electronic structure calculations reveal molecular orbital distributions, electron density maps, and electrostatic potential surfaces that influence chemical reactivity and intermolecular interactions.

Molecular dynamics simulations of this compound in various solvent environments can provide dynamic insights into conformational flexibility and molecular motion. These simulations examine the time-dependent behavior of the molecule, including ring puckering motions, ethyl group rotations, and solvent-molecule interactions. The results contribute to understanding solution-phase behavior and conformational equilibria that influence chemical and physical properties.

The computational prediction of spectroscopic properties represents another important application of theoretical chemistry methods to this compound characterization. Density functional theory calculations can predict nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic absorption spectra that validate experimental observations and aid in spectroscopic assignment. These theoretical predictions enhance the interpretation of experimental spectroscopic data and provide additional confidence in structural assignments.

| Computational Method | Applications | Expected Insights |

|---|---|---|

| Density Functional Theory | Geometry optimization | Conformational preferences |

| Molecular Dynamics | Solution behavior | Dynamic properties |

| Frequency Calculations | Vibrational analysis | Infrared predictions |

| Electronic Structure | Orbital analysis | Reactivity patterns |

Comparative Analysis with Piperazine Derivatives

The comparative analysis of this compound with other piperazine derivatives reveals important structure-property relationships within this chemical family. The systematic comparison with 1,4-dimethylpiperazine provides direct insights into the effects of ethyl versus methyl substitution on molecular properties and behavior. The 1,4-dimethylpiperazine analog, with molecular formula C6H14N2 and molecular weight 114.19 grams per mole, serves as the most direct structural comparison for understanding substituent effects.

The increased molecular size and hydrophobic character of ethyl groups compared to methyl substituents significantly influence the physical and chemical properties of this compound. The larger ethyl groups contribute to increased molecular weight, modified solubility patterns, and altered conformational preferences compared to the dimethyl analog. The boiling point of this compound is expected to be higher than that of 1,4-dimethylpiperazine due to increased van der Waals interactions and molecular size.

The electronic properties of this compound can be compared with those of related piperazine derivatives to understand the influence of ethyl substitution on basicity and nucleophilicity. The ethyl groups are electron-donating substituents that increase electron density on the nitrogen atoms, potentially enhancing the basicity compared to unsubstituted piperazine. This electronic effect influences the compound's behavior in chemical reactions and its interactions with other molecules.

The conformational analysis of this compound benefits from comparison with crystallographic data available for related piperazine derivatives. The structural studies of trans-1,4-dibenzoyl-2,5-dimethylpiperazine and other substituted piperazines provide insights into the preferred conformations and molecular geometries that can be extended to understanding this compound behavior. The chair conformation of the piperazine ring appears to be preserved across different substitution patterns, though the specific geometric parameters may vary with substituent size and electronic properties.

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| This compound | C8H18N2 | 142.246 g/mol | Reference compound |

| 1,4-Dimethylpiperazine | C6H14N2 | 114.19 g/mol | Smaller alkyl groups |

| Piperazine | C4H10N2 | 86.14 g/mol | Unsubstituted parent |

| 1-Methylpiperazine | C5H12N2 | 100.16 g/mol | Monosubstituted analog |

Propiedades

IUPAC Name |

1,4-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRYTUJYNYJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073373 | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-50-7 | |

| Record name | 1,4-Diethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Actividad Biológica

1,4-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

- Molecular Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- CAS Number : 100-75-4

This compound is characterized by a piperazine ring with two ethyl substituents at the 1 and 4 positions. Its structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Activity

DEP has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that DEP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiparasitic Effects

Similar to other piperazine derivatives, DEP has been evaluated for its antiparasitic potential. Research indicates that it can affect the neuromuscular function of parasites by acting as a GABA receptor agonist, leading to paralysis and subsequent expulsion from the host . This mechanism is particularly relevant in treating helminth infections.

Neuropharmacological Effects

DEP has been studied for its neuropharmacological effects, particularly its action on the central nervous system (CNS). It has been shown to possess anxiolytic and antidepressant-like activities in animal models. The compound's interaction with serotonin and dopamine receptors suggests potential applications in mood disorders .

This compound's biological activity can be attributed to several mechanisms:

- GABA Receptor Modulation : DEP acts on GABA receptors, enhancing inhibitory neurotransmission which contributes to its antiparasitic effects.

- Antioxidant Properties : Some studies suggest that DEP exhibits antioxidant activity, which may help mitigate oxidative stress in various biological systems .

- Enzyme Inhibition : DEP has been reported to inhibit certain enzymes involved in metabolic pathways, further contributing to its pharmacological profile .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows therapeutic potential, safety assessments are crucial. It is classified as flammable and corrosive; hence proper handling precautions are recommended. Toxicity studies indicate moderate irritancy upon contact with skin and eyes, necessitating further investigation into its safety profile for clinical use .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,4-Diethylpiperazine is a derivative of piperazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms in the piperazine ring. Its molecular formula is , and it possesses distinct physicochemical properties that make it suitable for diverse applications.

Pharmaceutical Applications

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine ring can enhance the efficacy of compounds against various cancer types such as colon, prostate, and breast cancers . The structure-activity relationship (SAR) of these compounds is crucial for developing effective therapeutic agents.

- Neuropharmacology : The piperazine moiety is known for its role in neuropharmacological applications. Compounds like this compound have been explored for their potential as inhibitors of enzymes related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research involving molecular docking simulations has identified promising interactions between piperazine derivatives and target proteins associated with these conditions .

- Anthelmintic Properties : Similar to other piperazine derivatives, this compound may possess anthelmintic properties, which are beneficial in treating parasitic infections by paralyzing helminths and facilitating their expulsion from the host body .

Materials Science Applications

- Polymer Chemistry : this compound serves as a curing agent for polyurethane resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of durable materials used in coatings and adhesives .

- Surfactant Production : The compound is utilized as an intermediate in synthesizing cationic surfactants. These surfactants are essential in various industrial applications, including detergents and emulsifiers .

- Dye Chemistry : Recent studies have explored incorporating this compound into novel dye structures. For example, a rhodamine dye fused with this compound was developed for fast detection of copper ions (Cu²⁺), showcasing its potential in analytical chemistry and environmental monitoring .

Analytical Applications

- Chromatography : this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of this compound in various samples, making it useful in both research and industrial settings .

- Mass Spectrometry : The compatibility of this compound with mass spectrometry techniques facilitates its identification and characterization in complex mixtures .

Case Study 1: Anticancer Research

A study published in PMC demonstrated that modifications to the piperazine structure could lead to enhanced anticancer activity against specific cell lines. The researchers synthesized several derivatives of this compound and evaluated their efficacy through cytotoxic assays.

Case Study 2: Polymer Development

In an investigation into polyurethane resins, researchers found that incorporating this compound significantly improved thermal stability and mechanical strength compared to traditional curing agents. This advancement opens new avenues for developing high-performance materials.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Homopiperazine (Hexahydro-1,4-diazepine)

Homopiperazine (CAS: N/A, molecular formula: C₅H₁₂N₂) differs structurally by having a seven-membered ring instead of six. Key distinctions include:

- C–C Bond Length : Homopiperazine exhibits longer C–C bonds (1.54–1.56 Å) compared to piperazine derivatives, influencing conformational flexibility .

- NMR Profiles : Its ¹⁵N-NMR chemical shift (−343.2 ppm) and ¹H–¹³C coupling constants differ markedly from 1,4-diethylpiperazine, reflecting altered electronic environments .

- Applications : Primarily used in coordination chemistry (e.g., cadmium cluster complexes ), whereas this compound is tailored for fluorescence and biochemistry.

1,4-Dimethylpiperazine

1,4-Dimethylpiperazine (CAS: 106-58-1, molecular formula: C₆H₁₄N₂) has methyl substituents instead of ethyl. Differences include:

- Molecular Weight : Lower at 114.19 g/mol vs. 142.28 g/mol for this compound .

- Lipophilicity : Reduced steric bulk and lipophilicity limit its utility in applications requiring membrane permeability, such as mitochondrial probes.

- Reactivity : Methyl groups offer weaker electron-donating effects, making it less effective in tuning dye photophysics compared to ethyl substituents .

1,4-Diphenethylpiperazine Derivatives

Symmetrical and nonsymmetrical 1,4-diphenethylpiperazine analogs (e.g., dopamine D₂ receptor ligands) highlight substituent-dependent bioactivity:

- Biological Activity: A derivative with a 2-nitrobenzyl group showed high dopamine D₂ receptor affinity (Ki = 0.8 nM), surpassing this compound’s non-pharmacological applications .

- Synthesis : Requires multi-step protocols (e.g., toluene reflux and HCl treatment ), whereas this compound is commercially accessible .

1,4-Di(4-pyridinyl)piperazine

This derivative (CAS: N/A, molecular formula: C₁₄H₁₈N₄) incorporates pyridinyl groups, enabling coordination chemistry in heterotrimetallic frameworks . Unlike this compound, its rigid aromatic substituents limit solubility in organic solvents, restricting biological applications.

Comparative Data Table

Key Research Findings

- Fluorescence Applications: this compound’s ethyl groups enhance the donor-acceptor-donor (D–A–D) character in rhodamine dyes, achieving NIR emission (678 nm) and mitochondrial targeting .

- Metabolomics Detection : Detected in exhaled air metabolomes, suggesting unique metabolic pathways compared to methyl or phenethyl derivatives .

Métodos De Preparación

General Synthetic Strategies for Piperazine Derivatives

Piperazine derivatives, including 1,4-Diethylpiperazine, are typically prepared via multi-step synthetic routes involving:

- Formation of intermediate cyclic compounds such as piperazine-2-ones or tetrahydropyrazines.

- Subsequent reduction or hydrogenation to yield the fully saturated piperazine ring.

- Alkylation to introduce ethyl groups at the nitrogen atoms.

These steps can be broadly categorized into:

- Cyclization of ethylenediamine with esters or diketones to form cyclic intermediates.

- Reduction of cyclic intermediates to piperazine derivatives.

- Alkylation of piperazine nitrogen atoms to obtain substituted derivatives such as this compound.

Preparation via Ester and Ethylenediamine Reaction Followed by Reduction

A well-documented method involves reacting an ester with ethylenediamine to form 3,4-dehydropiperazine-2-one intermediates, which are then reduced to piperazine derivatives. The process is as follows:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| (a) | Reaction of ester with ethylenediamine | Ester (R-COOR'), substituted or unsubstituted ethylenediamine, solvent (e.g., ethanol), mild heating | Formation of 3,4-dehydropiperazine-2-one derivatives |

| (b) | Reduction of cyclic intermediate | Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6) under standard conditions | Conversion to piperazine and derivatives, including 1,4-disubstituted piperazines |

This method allows for the introduction of alkyl groups (including ethyl) at nitrogen positions by selecting appropriate esters or subsequent alkylation steps.

Alkylation of Piperazine to Obtain this compound

After obtaining the piperazine core, alkylation is performed to introduce ethyl groups at the 1 and 4 positions. This typically involves:

- Using ethyl halides (e.g., ethyl bromide or ethyl chloride) as alkylating agents.

- Employing bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen atoms.

- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

The reaction proceeds via nucleophilic substitution on the alkyl halide, yielding this compound with high selectivity.

Catalytic Hydrogenation of Tetrahydropyrazine Intermediates

An alternative approach involves:

- Synthesizing tetrahydropyrazine intermediates (e.g., 6,6-dimethyl-1,2,3,6-tetrahydropyrazine).

- Subjecting these intermediates to catalytic hydrogenation using palladium on carbon (Pd/C) catalysts under controlled temperature (40–65°C) and pressure (3.5–4 bar).

- This converts unsaturated intermediates into fully saturated piperazine derivatives.

Although this method is more documented for dimethyl derivatives, it provides a conceptual basis for similar syntheses of diethyl-substituted piperazines.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Ester + Ethylenediamine Cyclization + Reduction | Ester (ethyl esters preferred), ethylenediamine | LiAlH4, NaBH4, AlH3, KBH4, B2H6 | Mild heating, standard reduction conditions | High purity, versatile for various alkyl groups | Requires careful handling of reducing agents |

| Alkylation of Piperazine | Piperazine | Ethyl halides, base (K2CO3, NaH) | Polar aprotic solvent, reflux or room temp | Direct introduction of ethyl groups, straightforward | Possible over-alkylation, requires purification |

| Catalytic Hydrogenation of Tetrahydropyrazine | Tetrahydropyrazine intermediates | Pd/C catalyst, H2 gas | 40–65°C, 3.5–4 bar pressure | Efficient saturation, scalable | Mainly reported for methyl derivatives, catalyst cost |

Research Findings and Notes

- The reduction step using lithium aluminum hydride is preferred for its strong reducing power, enabling efficient conversion of cyclic intermediates to piperazines.

- Alkylation requires controlled stoichiometry to avoid polyalkylation or quaternization of nitrogen atoms.

- Catalytic hydrogenation methods offer greener alternatives with milder conditions but are less commonly applied specifically to this compound.

- Purification is typically achieved by distillation under reduced pressure or recrystallization, depending on the physical properties of the product.

Q & A

Q. What are the established synthetic routes for 1,4-diethylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via acid-catalyzed dimerization of 1-ethylaziridine. A typical protocol involves:

- Dissolving 1-ethylaziridine in acetone or acetone-water mixtures.

- Adding catalytic sodium iodide and acid (e.g., H2SO4) to initiate polymerization.

- Neutralizing the reaction with anhydrous K2CO3 after 24 hours.

- Purification via rotary evaporation and recrystallization from tetrahydrofuran (THF) .

- Optimization : Reaction temperature (25–30°C), acid concentration, and solvent polarity significantly impact yield. Glpc (gas-liquid partition chromatography) with a Carbowax 20M column is used to monitor conversion .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Purity Assessment : Use glpc with a 15% Carbowax 20M + 5% KOH column to detect residual 1-ethylaziridine or byproducts. Infrared (IR) spectroscopy (955 cm<sup>-1</sup> band for this compound) complements purity analysis .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) (δ 0.98 ppm for methyl protons, δ 2.98 ppm for ethyl groups) and elemental analysis (N%: theoretical 19.72%, experimental 19.82%) validate molecular composition .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., acetone, THF). For aqueous solutions, pre-warming to 37°C with sonication improves dissolution .

- Stability : Store at 2–8°C for short-term use. For long-term storage, keep at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is critical. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1407713) provide bond lengths, angles, and packing motifs.

- Apply software like Olex2 or SHELX for refinement. Magnetic susceptibility measurements (e.g., SQUID magnetometry) can further characterize paramagnetic derivatives .

Q. What catalytic mechanisms govern the formation of this compound from aziridine precursors?

- Methodological Answer :

- The reaction proceeds via acid-catalyzed ring-opening of 1-ethylaziridine, followed by nucleophilic attack to form the piperazine ring.

- Kinetic studies using IR and glpc reveal that H<sup>+</sup> stabilizes the transition state, accelerating dimerization. Quaternary ammonium salt formation (e.g., with HI) can inhibit further polymerization, requiring stoichiometric optimization .

Q. How can HPLC-DAD be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : Supelcosil LC-ABZ+Plus C18 (5 µm, 150 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 10 mM CH3COONa (pH 5.0).

- Detection : DAD at 237 nm; retention time ~8–10 minutes.

- Validation : Achieve LOD ≤0.35 µg/mL and RSD <5% via multivariate optimization (e.g., Box-Behnken design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.